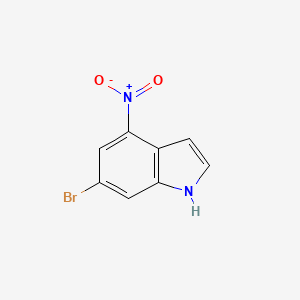

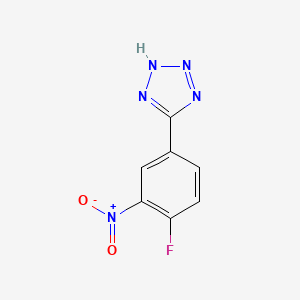

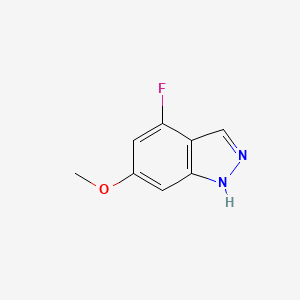

5-(4-氟-3-硝基苯基)-2H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrazole derivatives is a key area of interest due to their potential applications in various fields, including energetic materials and corrosion inhibition. For instance, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride, showcasing the compound's energetic properties with a good oxygen balance . Another study reported the synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole, which demonstrated significant corrosion inhibition on stainless steel in an acidic medium . Additionally, a hydrothermal synthesis method was developed for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, achieving a high yield and purity without the need for further recrystallization .

Molecular Structure Analysis

The molecular structures of tetrazole derivatives have been extensively characterized using various techniques. The crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction, revealing its orthorhombic system and specific crystal parameters . Similarly, the structures of two other tetrazole derivatives were elucidated by X-ray crystallography, providing detailed information about their crystalline forms and molecular conformations . The nonplanar structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) was also studied, highlighting the transformation of the ligand into the thiol form upon complexation .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions that are crucial for their functionalization and application. The reactivity of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles was investigated, demonstrating its potential as a synthon for the preparation of functionally substituted tetrazoles . The study of new pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its biological activities, including analgesic and anti-inflammatory effects, which are attributed to the involvement of the NO/cGMP pathway and K+ channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are closely linked to their molecular structure and synthesis. The energetic compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was characterized by its density, heat of formation, detonation pressure, and velocity, indicating its potential as a competitive energetic material . The corrosion inhibition efficiency of 1-(4-nitrophenyl)-5-amino-1H-tetrazole was quantified through electrochemical measurements, and its adsorption on stainless steel surfaces followed the Langmuir adsorption model . The docking studies and crystal structure analysis of two tetrazole derivatives provided insights into their potential as COX-2 inhibitors, with a focus on their intermolecular interactions and hydrogen bonding networks .

科学研究应用

防腐蚀:Ehsani等人(2014年)的研究报告指出,一种相关化合物1-(4-硝基苯基)-5-氨基-1H-四唑对316L不锈钢在硫酸中的腐蚀具有显著的抑制作用。这表明类似的四唑化合物,包括5-(4-氟-3-硝基苯基)-2H-四唑,可能在防腐蚀中具有潜在应用(Ehsani et al., 2014)。

医药制剂合成:Egorova等人(2005年)强调了四唑在合成新医药制剂中的广泛应用。他们的工作侧重于将四唑功能化用于医疗目的,表明5-(4-氟-3-硝基苯基)-2H-四唑可能被用于合成新型医药化合物(Egorova et al., 2005)。

组织化学应用:Nachlas等人(1957年)引入了一个对硝基苯基取代的二四唑,展示了它在组织化学应用中的有用性。这表明四唑化合物,包括5-(4-氟-3-硝基苯基)-2H-四唑,可能对组织化学中类似的应用有价值(Nachlas et al., 1957)。

高能化合物:Haiges和Christe(2015年)合成了5-(氟二硝基甲基)-2H-四唑及其四唑酸盐,将它们表征为新的高能化合物。这表明5-(4-氟-3-硝基苯基)-2H-四唑在高能材料开发中具有潜力(Haiges & Christe, 2015)。

配位聚合物:Xu等人(2015年)详细介绍了使用5-(4-硝基苯基)-1H-四唑合成配位聚合物的研究,这种化合物在结构上类似于5-(4-氟-3-硝基苯基)-2H-四唑。这些聚合物显示出有希望的催化性能,表明在催化中可能有潜在应用(Xu et al., 2015)。

作用机制

Target of Action

It’s known that similar compounds are used for biomolecule immobilization and bioconjugation . These compounds interact with a variety of targets, including proteins, peptides, nucleic acids, and solid surfaces .

Mode of Action

The compound acts as a photolinker, producing a chemical linkage upon photo-irradiation . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), a photolinker used for photoaffinity labeling . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

Biochemical Pathways

It’s known that similar compounds are involved in the process of cross-linking, immobilization, surface modification, and labeling of biomolecules .

Result of Action

Similar compounds have been used for surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and dna aptamers, and rapid diagnostics .

Action Environment

It’s known that similar compounds can react with versatile polymers and biomolecules, suggesting that they may be influenced by the chemical environment .

生化分析

Biochemical Properties

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through covalent bonding facilitated by its reactive functional groups. For instance, it can form stable linkages with primary amines, sulfhydryls, and carboxyl groups present on proteins and peptides. The nature of these interactions often involves the formation of covalent bonds, which can be utilized for labeling, cross-linking, and surface modification of biomolecules .

Cellular Effects

The effects of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can induce oxidative stress in cells, which may result in the activation of stress response pathways and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole involves its ability to form covalent bonds with biomolecules, thereby altering their structure and function. This compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The binding interactions of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole with biomolecules are often mediated by its reactive functional groups, which facilitate the formation of stable covalent linkages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and photodegradation when exposed to water and light, respectively. Long-term studies have shown that 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it can induce adverse effects such as cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that the safety margin for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is relatively narrow, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can affect its activity and function, as it may interact with organelle-specific enzymes and proteins .

属性

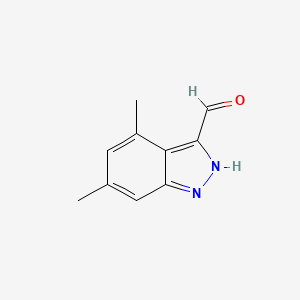

IUPAC Name |

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQZCDGMQSNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)